2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid
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Overview
Description
2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include refluxing the mixture with vigorous stirring and subsequent acidification to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve one-pot synthesis techniques, where intermediates are not isolated but rather transformed directly into the final product. This approach enhances efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common substitution reactions include alkylation and acylation, often using alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions include various substituted dihydropyridine derivatives, which can be further utilized in pharmaceutical synthesis .
Scientific Research Applications
2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its neuroprotective and hypolipidemic effects.
Industry: Utilized as a complexating agent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid involves its interaction with specific molecular targets. It acts as a ligand, binding to metal ions and forming stable complexes. This property is particularly useful in pharmaceuticals, where it can enhance the bioavailability of certain drugs .
Comparison with Similar Compounds
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid
- 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
- 2-Oxo-1,2-dihydropyridine-4-carboxylic acid
Comparison: Compared to its analogs, 2-Oxo-1-propyl-1,2-dihydropyridin-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its interaction with biological membranes .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-oxo-1-propylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-2-5-10-6-3-4-7(8(10)11)9(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) |
InChI Key |
KNNLKFXXFQAODX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC=C(C1=O)C(=O)O |
Origin of Product |
United States |
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